[(2S)-oxetan-2-yl]methanol

Enantioselective synthesis GLP-1 receptor agonist Chiral drug intermediate

[(2S)-oxetan-2-yl]methanol (CAS 2090778-00-8) is a chiral, non-racemic four-membered cyclic ether (oxetane) bearing a hydroxymethyl substituent at the 2-position in the (S) absolute configuration. With a molecular formula of C₄H₈O₂ and molecular weight of 88.11 g·mol⁻¹, it is a colorless liquid (boiling range ~168.8 °C, density 1.093 g·cm⁻³) possessing one hydrogen bond donor, two hydrogen bond acceptors, and a computed LogP of −0.62 (experimental) to −0.4 (XLogP3-AA).

Molecular Formula C4H8O2
Molecular Weight 88.106
CAS No. 2090778-00-8
Cat. No. B2738654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S)-oxetan-2-yl]methanol
CAS2090778-00-8
Molecular FormulaC4H8O2
Molecular Weight88.106
Structural Identifiers
SMILESC1COC1CO
InChIInChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2/t4-/m0/s1
InChIKeyPQZJTHGEFIQMCO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(2S)-Oxetan-2-yl]methanol (CAS 2090778-00-8) – Chiral Oxetane Building Block for Enantioselective Drug Discovery


[(2S)-oxetan-2-yl]methanol (CAS 2090778-00-8) is a chiral, non-racemic four-membered cyclic ether (oxetane) bearing a hydroxymethyl substituent at the 2-position in the (S) absolute configuration [1]. With a molecular formula of C₄H₈O₂ and molecular weight of 88.11 g·mol⁻¹, it is a colorless liquid (boiling range ~168.8 °C, density 1.093 g·cm⁻³) possessing one hydrogen bond donor, two hydrogen bond acceptors, and a computed LogP of −0.62 (experimental) to −0.4 (XLogP3-AA) [1]. The defining structural feature is the single stereogenic center at C2 of the strained oxetane ring, which distinguishes it fundamentally from its (2R)-enantiomer, the achiral racemate (CAS 61266-70-4), and regioisomeric 3-oxetanemethanol (CAS 6246-06-6) [1].

Why [(2S)-Oxetan-2-yl]methanol Cannot Be Replaced by Its Racemate, Enantiomer, or Regioisomer in Pharmaceutical Synthesis


The oxetane ring is a well-established bioisostere capable of modulating aqueous solubility by 4- to >4000-fold and reducing metabolic degradation when replacing gem-dimethyl or carbonyl functionalities [1]. However, these benefits are critically dependent on regio- and stereochemical context: the 2-substituted oxetane scaffold exhibits a lower activation barrier for nucleophilic ring-opening than the 3-substituted isomer, the (2S) enantiomer is a required intermediate in the synthesis of the clinical-stage oral GLP-1 receptor agonist danuglipron (PF-06882961), and the achiral 3-oxetanemethanol lacks the stereogenic center necessary for diastereoselective downstream transformations [2][3]. Generic substitution with the racemate, the (2R)-enantiomer, or regioisomeric oxetane alcohols thus introduces either uncontrolled stereochemistry, altered reactivity, or both, directly compromising synthetic fidelity, pharmacological outcome, and regulatory reproducibility [2][3].

Quantitative Differentiation Evidence for [(2S)-Oxetan-2-yl]methanol vs. Closest Analogs and Alternatives


Enantiomeric Specificity: (2S) Is a Required Intermediate for the Clinical GLP-1 Agonist Danuglipron; (2R) Is Not

The (2S) absolute configuration of [(2S)-oxetan-2-yl]methanol and its amine derivative [(2S)-oxetan-2-yl]methanamine is an explicit structural requirement in the synthesis of danuglipron (PF-06882961), an oral small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist that has entered Phase II clinical trials for type 2 diabetes and obesity [1][2]. The (2S)-oxetan-2-ylmethyl substituent is installed at the N1 position of the benzimidazole core; use of the (2R)-enantiomer would generate a diastereomeric product with altered three-dimensional presentation to the GLP-1 receptor binding pocket, as documented in the patent literature defining the compound's composition of matter [2]. The commercial-scale demand for the (2S) enantiomer is evidenced by dedicated kilogram-scale production of (S)-oxetan-2-ylmethanamine specifically as a danuglipron intermediate [1].

Enantioselective synthesis GLP-1 receptor agonist Chiral drug intermediate

Ring Strain Magnitude: Oxetane Core Provides 7-Fold Higher Strain Energy Than Tetrahydrofuran, Enabling Controlled Ring-Opening Derivatization

The four-membered oxetane ring possesses a ring strain of approximately 106 kJ·mol⁻¹ (25.5 kcal·mol⁻¹), compared with only ~15 kJ·mol⁻¹ for the five-membered tetrahydrofuran (THF) analog and ~112 kJ·mol⁻¹ for the three-membered oxirane [1][2]. This places the oxetane in a reactivity 'sweet spot': it is sufficiently strained to undergo selective, catalyst-controlled ring-opening reactions with nucleophiles, yet it is approximately 10³-fold less reactive toward hydroxide-mediated ring-opening than oxirane, providing shelf stability and handling safety that epoxide analogs lack [3]. The ring strain differential of approximately 91 kJ·mol⁻¹ between oxetane and THF means that (2S)-oxetan-2-yl]methanol can participate in strain-release transformations that are thermodynamically inaccessible to tetrahydrofuran-2-yl]methanol under comparable conditions.

Ring strain energy Cyclic ether reactivity Ring-opening polymerization

Lipophilicity Differential: (2S)-Oxetan-2-yl]methanol Is More Hydrophilic Than Its Tetrahydrofuran Analog, Favoring Aqueous Formulation

The experimentally determined LogP of [(2S)-oxetan-2-yl]methanol is −0.617 (Fluorochem supplier data), which is substantially lower than the LogP of the corresponding five-membered ring analog (tetrahydrofuran-2-yl)methanol, reported in the range of −0.10 to +0.16 (XLogP and AlogP) . This LogP difference of approximately 0.6–0.8 log units translates to a roughly 4- to 6-fold higher preference for the aqueous phase for the oxetane compound. The racemic oxetan-2-ylmethanol (CAS 61266-70-4) has a PubChem XLogP3-AA of −0.4 [1], while the regioisomeric 3-oxetanemethanol has a reported LogP of −0.683 [2]. The (2S) enantiomer thus occupies a defined, reproducible position within this lipophilicity landscape that differs measurably from both its achiral and regioisomeric comparators.

Lipophilicity LogP partitioning Aqueous solubility

Aqueous Solubility Enhancement: Oxetane-Containing Building Blocks Increase Solubility 4- to >4000-Fold Compared to gem-Dimethyl Analogs

In a landmark systematic study by Wuitschik et al. (J Med Chem, 2010), replacement of a gem-dimethyl group with an oxetane ring was shown to increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. Although this study examined 3,3-disubstituted oxetane motifs rather than 2-substituted oxetanes directly, the physicochemical principle—that introduction of the polar, strained oxetane oxygen atom disrupts crystal packing and enhances hydration—applies across oxetane regioisomers. (2S)-oxetan-2-yl]methanol, with its 2-hydroxymethyl substituent providing an additional hydrogen-bonding handle (1 HBD, 2 HBA) and a topological polar surface area of 29.5 Ų, embodies these solubility-enhancing features [2]. By contrast, the corresponding gem-dimethyl analog (2,2-dimethylpropan-1-ol) lacks the ether oxygen and exhibits a higher computed LogP (~+1.0), predicting substantially lower aqueous solubility.

Bioisostere Aqueous solubility Matched molecular pair

Biocatalytic Enantioselective Access: Engineered Halohydrin Dehalogenase Achieves >99% e.e. for Chiral Oxetane Synthesis at Preparative Scale

A 2024 biocatalytic platform based on an engineered halohydrin dehalogenase (HHDH) enables the enantioselective formation and ring-opening of chiral oxetanes, delivering both enantiomers of 2-substituted oxetanes in up to 49% isolated yield and >99% enantiomeric excess (e.e.) at preparative scale (20 mmol substrate, 200 mM concentration) [1]. The system also produces chiral γ-substituted alcohols via ring-opening in up to 53% yield and >99% e.e., and can be integrated into a one-pot, one-catalyst cascade [1]. This biocatalytic route offers a defined, scalable alternative to classical chiral resolution or chiral auxiliary-based approaches for accessing [(2S)-oxetan-2-yl]methanol. In contrast, the regioisomeric 3-substituted oxetanes present a higher activation barrier and more stringent nucleophile specificity in analogous desymmetrization reactions, as reported in a separate ACS Catalysis study [2].

Biocatalysis Enantioselective synthesis Halohydrin dehalogenase

Procurement-Driven Application Scenarios for [(2S)-Oxetan-2-yl]methanol (CAS 2090778-00-8)


Key Chiral Intermediate in the Synthesis of Oral GLP-1 Receptor Agonists (Danuglipron and Related Candidates)

[(2S)-oxetan-2-yl]methanol serves as the direct precursor to [(2S)-oxetan-2-yl]methanamine, the chiral amine intermediate that installs the (2S)-oxetan-2-ylmethyl substituent at the N1 position of the benzimidazole core of danuglipron (PF-06882961), an oral small-molecule GLP-1 receptor agonist in Phase II clinical development for type 2 diabetes and obesity [1][2]. The (2S) stereochemistry is non-negotiable: patent filings explicitly specify the (2S) configuration, and the (2R) enantiomer would produce a diastereomeric product with distinct, and presumably inferior, pharmacological properties [1]. Kilogram-scale sourcing of (S)-oxetan-2-ylmethanamine as a danuglipron intermediate is already established in the fine chemicals supply chain [2].

Chiral Pool Building Block for Enantioselective Synthesis of 1,3-Disubstituted Alcohols and γ-Functionalized Chiral Intermediates

The (2S)-oxetan-2-yl]methanol scaffold can undergo stereospecific ring-opening reactions to generate enantiomerically enriched γ-substituted alcohols. The engineered halohydrin dehalogenase biocatalytic platform has demonstrated that chiral 2-substituted oxetanes can be converted to chiral γ-substituted alcohols in up to 53% yield with >99% e.e., and that both oxetane formation and ring-opening can be integrated into a one-pot cascade at 20 mmol scale [3]. This positions (2S)-oxetan-2-yl]methanol as a versatile entry point for the synthesis of chiral 1,3-difunctionalized building blocks that are otherwise accessible only through multi-step asymmetric synthesis.

Oxetane Bioisostere Installation for Solubility and Metabolic Stability Optimization in Drug Discovery

Replacement of gem-dimethyl or carbonyl groups with an oxetane ring has been demonstrated to increase aqueous solubility by 4- to >4000-fold while reducing metabolic degradation rates [4]. [(2S)-oxetan-2-yl]methanol, bearing a primary alcohol handle, can be readily converted to tosylate, halide, or amine derivatives for incorporation into drug-like scaffolds via nucleophilic substitution or cross-coupling. Its experimentally measured LogP of −0.62 and TPSA of 29.5 Ų are consistent with the physicochemical profile of solubility-enhancing oxetane building blocks . Medicinal chemistry teams seeking to improve the developability of lead series through oxetane scanning should preferentially source the enantiopure (2S) form when a stereogenic center is required at the point of oxetane attachment.

Strain-Release Derivatization Platform for Complex Molecule Synthesis

With a ring strain of ~106 kJ·mol⁻¹, the oxetane core of [(2S)-oxetan-2-yl]methanol is approximately 7-fold more strained than tetrahydrofuran (~15 kJ·mol⁻¹) yet approximately 10³-fold less reactive toward nucleophilic ring-opening than oxirane [5][6]. This intermediate strain energy enables controlled, Lewis acid-catalyzed ring-opening with organolithium, Grignard, and other nucleophilic reagents under conditions where THF analogs are inert, while avoiding the exothermic hazard and competing polymerization pathways characteristic of epoxide substrates. The chiral 2-hydroxymethyl substituent additionally provides a directing group for regioselective ring-opening, making this compound a strategic intermediate for the stereocontrolled construction of complex molecular architectures.

Quote Request

Request a Quote for [(2S)-oxetan-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.